![molecular formula C16H16N2O4S B6395216 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% CAS No. 1261923-96-9](/img/structure/B6395216.png)
4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid (4-PSP) is a synthetic organic compound that has been widely studied due to its unique properties and potential applications. 4-PSP is a sulfonated derivative of pyrrolidine, a cyclic amine, and picolinic acid, an aromatic carboxylic acid. This compound has been used in a variety of scientific and industrial research applications, including drug discovery, materials science, and biochemistry. 4-PSP is available in a 95% purity grade, which has been found to be highly effective for laboratory experiments.
Scientific Research Applications
4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used in a variety of scientific and industrial research applications. In drug discovery, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used as a starting material for the synthesis of a variety of compounds, including antibiotics, analgesics, and anti-cancer agents. In materials science, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used as a surfactant and as a precursor for the synthesis of polymers. In biochemistry, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been used to study the structure and function of proteins.
Mechanism of Action
The mechanism of action of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is not fully understood. However, it is believed that 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% interacts with biological molecules, such as proteins, in a manner similar to other sulfonated compounds. Specifically, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is thought to interact with proteins by forming hydrogen bonds with specific amino acid residues. This interaction is thought to disrupt the structure and function of proteins, which can lead to changes in cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% are not fully understood. However, studies have shown that 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can interact with a variety of proteins, including enzymes, receptors, and transporters. This interaction can lead to changes in the structure and function of proteins, which can affect cellular processes such as metabolism, signal transduction, and gene expression. In addition, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has been found to have an inhibitory effect on the activity of certain enzymes, which can lead to changes in the levels of certain metabolites.
Advantages and Limitations for Lab Experiments
4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% has a number of advantages for laboratory experiments. It is available in a 95% purity grade, which has been found to be highly effective for laboratory experiments. In addition, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is relatively stable and has a low toxicity, making it safe to use in a variety of experiments. However, 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% research. One potential area of research is the development of new methods for the synthesis of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%. Another potential area of research is the study of the biochemical and physiological effects of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% on a variety of biological systems. In addition, further research is needed to better understand the mechanism of action of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% and its potential applications in drug discovery and materials science. Finally, further research is needed to determine the potential toxicity of 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% and its effects on human health.
Synthesis Methods
4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% can be synthesized using a variety of methods. One of the most common is the reaction of pyrrolidine and picolinic acid in the presence of a sulfonating agent. This method involves the addition of a sulfonating agent such as sulfuric acid, chlorosulfonic acid, or sulfuryl chloride to a mixture of pyrrolidine and picolinic acid. The reaction is typically carried out at temperatures between 80 and 120 degrees Celsius. This method has been found to produce 4-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95% in high yields and with a high degree of purity.
properties
IUPAC Name |
4-(3-pyrrolidin-1-ylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-16(20)15-11-13(6-7-17-15)12-4-3-5-14(10-12)23(21,22)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSSDQWBDPSIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=NC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


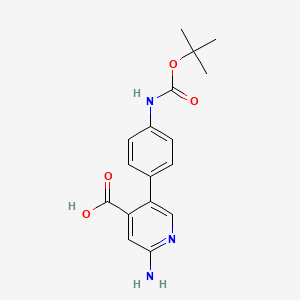
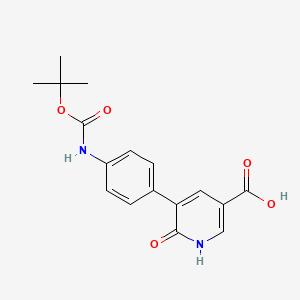
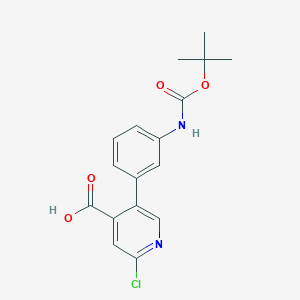
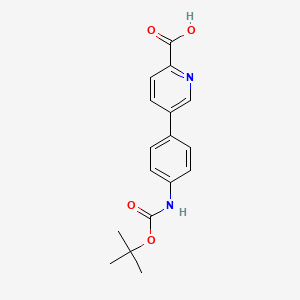
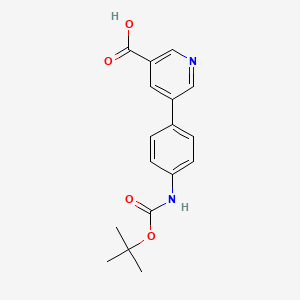
![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
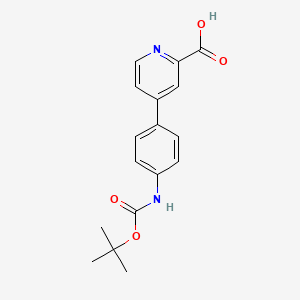
![5-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395176.png)
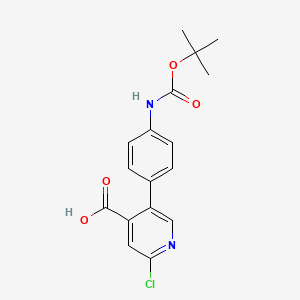
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
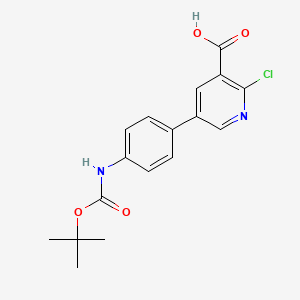
![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395213.png)
![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395235.png)